molecular formula C18H15N3O3S2 B2880496 (Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-80-1

(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2880496
CAS RN: 887201-80-1
M. Wt: 385.46
InChI Key: BXONXZCKDBGYID-ZZEZOPTASA-N
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Description

“(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a white solid compound . It has been used in the synthesis of biologically active triazole and pyrazole compounds .


Synthesis Analysis

The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 h .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectral techniques. For instance, its FTIR (KBr) spectrum shows peaks at 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .


Chemical Reactions Analysis

This compound has been used in the synthesis of biologically active triazole and pyrazole compounds . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 152–156 °C . Its 1H NMR (400 MHz, DMSO -d6) and 13C NMR (100 MHz, DMSO) spectra provide detailed information about its structure .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the synthesis of biologically active compounds . Additionally, molecular docking studies could provide new insights for developing these new hybrids as potential antimicrobial agents .

properties

IUPAC Name

3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXONXZCKDBGYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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